A comparative study was conducted on the crystal structures of a compound with a similar structure . The crystal structures were established by single-crystal X-ray diffraction and synchrotron radiation X-ray powder diffraction . The simulated annealing approach and rigid-body Rietveld refinement were applied to the structure solution from powder data .
Arylpiperazine moieties containing compounds have shown their application in anti-proliferative . Specifically, naftopidil is an arylpiperazine ether derivative, which is widely used as an adrenergic receptor antagonist . This compound is a popular drug in Japan to treat the benign prostatic hyperplasia (BPH) . Recently, naftopidil had also proven to arrest the G1 cell cycle phase and induce apoptosis in malignant mesothelioma cell lines , which could be potentially used as an anticancer drug .
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride, often abbreviated as BTCP, is a synthetic organic compound characterized by its complex structure. It features a benzyl group, a chlorophenyl group, and a pyrrolidinylmethyl ether moiety. The IUPAC name for this compound is 3-[(2-benzyl-4-chlorophenoxy)methyl]pyrrolidine; hydrochloride, indicating its classification as a hydrochloride salt. The molecular formula is C16H19ClN2O, and it has a molar mass of approximately 290.79 g/mol .
The chemical reactivity of 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride can be attributed to the presence of functional groups such as the ether and the aromatic rings. Typical reactions may include:
These reactions are significant for further modifications and applications in synthetic chemistry.
The synthesis of 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride typically involves several steps:
Each step requires careful control of reaction conditions to ensure high yields and purity .
2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride finds applications primarily in pharmaceutical research and development. Its potential therapeutic effects make it a candidate for:
Its unique structure allows it to be explored for various medicinal chemistry applications.
Interaction studies focusing on 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride have revealed insights into its pharmacodynamics and pharmacokinetics. Preliminary research suggests that it may interact with specific receptors or enzymes within the central nervous system. Understanding these interactions is crucial for assessing both efficacy and safety profiles when considering this compound for therapeutic use.
Several compounds share structural or functional similarities with 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride. Notable examples include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Benzyl-4-chlorophenol | Contains a chlorophenol group | Lacks pyrrolidine moiety |
N-benzylpyrrolidine | Pyrrolidine base structure | No chlorinated aromatic ring |
Phenobarbital | Barbiturate structure | Different mechanism of action |
Diphenhydramine | Antihistamine with similar aromaticity | Different pharmacological profile |
The uniqueness of 2-Benzyl-4-chlorophenyl 3-pyrrolidinylmethyl ether hydrochloride lies in its combination of both pyrrolidine and chlorinated aromatic components, offering distinct potential for biological activity compared to these similar compounds.